3-Bromo-2-(2-methoxyethoxy)-5-methylaniline
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Overview
Description
3-Bromo-2-(2-methoxyethoxy)-5-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxyethoxy group, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline typically involves the bromination of 2-(2-methoxyethoxy)-5-methylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-methoxyethoxy)-5-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds.
Scientific Research Applications
3-Bromo-2-(2-methoxyethoxy)-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylaniline: Lacks the methoxyethoxy group, which may affect its reactivity and applications.
3-Bromo-2-methoxyaniline: Lacks the ethoxy group, which can influence its solubility and chemical properties.
3-Bromo-2-(2-ethoxyethoxy)-5-methylaniline: Similar structure but with an ethoxy group instead of a methoxy group, which may alter its chemical behavior.
Uniqueness
3-Bromo-2-(2-methoxyethoxy)-5-methylaniline is unique due to the presence of both the bromine atom and the methoxyethoxy group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-2-(2-methoxyethoxy)-5-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-7-5-8(11)10(9(12)6-7)14-4-3-13-2/h5-6H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRBDSCVKYJCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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